molecular formula C15H15NO2 B11959117 Phenyl N-(3,4-xylyl)carbamate

Phenyl N-(3,4-xylyl)carbamate

Cat. No.: B11959117
M. Wt: 241.28 g/mol
InChI Key: HGZRMCSLASLWGW-UHFFFAOYSA-N
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Description

Phenyl N-(3,4-xylyl)carbamate is an organic compound with the molecular formula C15H15NO2 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3,4-xylyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 3,4-xylyl alcohol. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction can be represented as follows:

Phenyl isocyanate+3,4-xylyl alcoholPhenyl N-(3,4-xylyl)carbamate\text{Phenyl isocyanate} + \text{3,4-xylyl alcohol} \rightarrow \text{this compound} Phenyl isocyanate+3,4-xylyl alcohol→Phenyl N-(3,4-xylyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3,4-xylyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: this compound oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Phenyl N-(3,4-xylyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl N-(3,4-xylyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(2,5-xylyl)carbamate
  • Phenyl N-(2,4-xylyl)carbamate
  • Phenyl N-(3,5-xylyl)carbamate

Uniqueness

Phenyl N-(3,4-xylyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

phenyl N-(3,4-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-8-9-13(10-12(11)2)16-15(17)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRMCSLASLWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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